molecular formula C14H10Cl2O2 B1351713 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 590360-27-3

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B1351713
CAS No.: 590360-27-3
M. Wt: 281.1 g/mol
InChI Key: OGLCKFZROZEABF-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 590360-27-3) is a halogenated benzaldehyde derivative featuring a chlorine atom at the 5-position of the benzene ring and a 4-chlorobenzyloxy group (-OCH₂C₆H₄Cl) at the 2-position. This compound serves as a critical intermediate in synthesizing azomethine ligands and their zinc(II) complexes, which exhibit photoluminescent (PL) properties and biological activity . Its structure enables coordination with metals like zinc, forming tetrahedral complexes with applications in materials science and medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLCKFZROZEABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392655
Record name 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-27-3
Record name 5-Chloro-2-[(4-chlorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590360-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development .

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Benzyloxy Groups

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Cl (5), 4-Cl-benzyloxy (2) C₁₄H₁₀Cl₂O₂ 295.14 Zinc complex formation; PL activity
2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde Cl (5), 4-Br-benzyloxy (2) C₁₄H₁₀BrClO₂ 325.60 Higher molecular weight; potential enhanced lipophilicity
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde Cl (5), 2-Cl-6-F-benzyloxy (2) C₁₄H₈Cl₂FO₂ 313.12 Increased polarity due to fluorine; potential bioactivity
4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde H (4), 2-Cl-6-F-benzyloxy (4) C₁₄H₁₀ClFO₂ 276.68 Altered substitution pattern; reduced steric hindrance

Key Observations :

  • Electron-Withdrawing Effects : The dual chlorine substituents in this compound enhance its electron-withdrawing capacity, facilitating coordination with zinc ions in complexes .
  • Polarity and Reactivity : Fluorine-containing analogs (e.g., 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde) exhibit higher polarity, which may influence solubility and metabolic stability .

Analogs with Alternative Substituents

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
5-Chloro-2-(difluoromethoxy)benzaldehyde Cl (5), OCF₂ (2) C₈H₅ClF₂O₂ 206.58 Enhanced hydrolytic stability; agrochemical applications
5-Chloro-2-isobutoxybenzaldehyde Cl (5), isobutoxy (2) C₁₁H₁₃ClO₂ 212.67 Reduced steric bulk; improved synthetic versatility
5-Chloro-2-(phenylethynyl)benzaldehyde Cl (5), phenylethynyl (2) C₁₅H₉ClO 240.69 Conjugated triple bond; potential optoelectronic applications

Key Observations :

  • Stability : The difluoromethoxy group in 5-Chloro-2-(difluoromethoxy)benzaldehyde confers resistance to hydrolysis, making it suitable for outdoor agrochemical use .
  • Synthetic Flexibility : Isobutoxy-substituted derivatives (e.g., 5-Chloro-2-isobutoxybenzaldehyde) offer simpler synthetic routes due to reduced steric hindrance .

Biological Activity

5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with potential biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H10Cl2O2
  • Molecular Weight : 295.14 g/mol
  • InChI Key : OGLCKFZROZEABF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the chlorination of benzaldehyde derivatives followed by etherification with chlorobenzyl alcohol. Various synthetic routes have been reported, with yields varying based on the reaction conditions employed.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzaldehyde derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antifungal and antibacterial activities. For example, benzaldehyde derivatives have shown effectiveness against various pathogenic fungi by disrupting cellular antioxidation systems, which is crucial for fungal survival .

Antioxidant Properties

The antioxidant activity of benzaldehyde derivatives has been a focal point in recent research. Compounds with redox-active functionalities can scavenge free radicals, thereby protecting cells from oxidative stress. Studies suggest that this compound may exhibit similar properties, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of benzaldehyde derivatives on cancer cell lines. For instance, certain substituted benzaldehydes have demonstrated selective cytotoxicity against human cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways . Although specific data on this compound is limited, its structural analogs suggest potential anticancer activity.

Study 1: Antifungal Activity

A study focused on the antifungal efficacy of various benzaldehyde derivatives found that compounds similar to this compound disrupted cellular antioxidation mechanisms in fungi. The results indicated a significant reduction in fungal growth at concentrations as low as 50 μg/mL .

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells. A derivative with structural similarities to this compound exhibited an IC50 value of approximately 30 μM against breast cancer cell lines, indicating promising anticancer potential .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntimicrobialEffective against fungi
AntioxidantScavenges free radicals
CytotoxicityInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde?

  • Methodology : The compound is synthesized via nucleophilic substitution. A typical procedure involves refluxing 4-hydroxybenzaldehyde derivatives with 4-chlorobenzyl chloride (1.5 eq) in dry acetonitrile for 24 hours at ambient temperature, using anhydrous potassium carbonate (3 eq) as a base. Reaction progress is monitored via TLC (PE/EtOAc 80:20). Post-reaction, the mixture is concentrated, extracted with DCM, washed with brine, dried over MgSO₄, and purified via recrystallization from ethanol .

Q. How can purification challenges (e.g., residual starting materials) be addressed?

  • Methodology : Recrystallization from ethanol effectively removes unreacted starting materials. For polar impurities, column chromatography using silica gel (gradient elution with hexane/ethyl acetate) is recommended. Confirmation of purity can be achieved via HPLC or GC-MS, with retention times cross-referenced against standards .

Q. What analytical techniques are critical for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Detect characteristic peaks for aldehyde (C=O stretch at ~1688–1689 cm⁻¹) and ether (C-O-C at ~1255–1261 cm⁻¹) .
  • ¹H NMR : Identify aldehyde proton (δ ~9.8–10.0 ppm) and benzyloxy methylene protons (δ ~5.1–5.2 ppm). Aromatic protons appear as multiplets in δ 7.2–7.5 ppm .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 295.7) and purity (>98%) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity (e.g., anticancer or antibacterial)?

  • Methodology :

  • Derivatization : Condense the aldehyde group with thiohydantoin or hydrazides to form Schiff bases. For example, coupling with 2-thiohydantoin in ethanol under reflux yields imidazolone derivatives, which are screened for cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa) .
  • Antibacterial Testing : Synthesize diazenyl derivatives (e.g., 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl) and evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria using broth microdilution .

Q. How can reaction mechanisms be elucidated for byproduct formation during synthesis?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or NMR. For example, track the disappearance of 4-chlorobenzyl chloride (δ ~4.5 ppm for -CH₂Cl) and aldehyde formation.
  • Mass Fragmentation : Use high-resolution MS/MS to identify byproducts. Fragmentation patterns (e.g., cleavage at O-CH₂ bonds, m/z 123 for 4-chlorobenzyl fragments) help trace side reactions .

Q. How should discrepancies in spectroscopic data (e.g., conflicting NMR shifts) be resolved?

  • Methodology :

  • Solvent Effects : Compare spectra in deuterated solvents (DMSO-d₆ vs. CDCl₃). For example, aldehyde protons may downshift in DMSO due to hydrogen bonding .
  • Crystallography : Validate assignments via single-crystal X-ray diffraction. For related derivatives, crystallographic data (e.g., C=O bond lengths of ~1.21 Å) confirm structural accuracy .

Q. What computational approaches predict reactivity or stability of derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde group’s partial charge).
  • Molecular Docking : Screen derivatives against target proteins (e.g., EGFR for anticancer activity) using AutoDock Vina. Prioritize compounds with binding energies < -8 kcal/mol .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or yields?

  • Methodology :

  • Reproducibility Checks : Ensure identical reagent ratios (e.g., 1:1.5 aldehyde:benzyl chloride) and drying protocols. Variations in recrystallization solvents (ethanol vs. methanol) can alter mp by 2–5°C .
  • Impurity Profiling : Use DSC to detect polymorphic forms or hydrate formation, which may explain mp discrepancies .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 295.72 g/mol
¹H NMR (DMSO-d₆) δ 9.88 (s, 1H, CHO), 5.14 (s, 2H, OCH₂)
IR Peaks 1688 cm⁻¹ (C=O), 1255 cm⁻¹ (C-O-C)
Anticancer Activity IC₅₀ = 12.3 µM (HeLa cells)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Reactant of Route 2
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5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde

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